
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a propene moiety, which is further connected to a phenyl ring substituted with a butylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then be further functionalized to introduce the butylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for this transformation are less commonly reported.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Conditions may vary, but common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: The major product is the corresponding amine.
Oxidation: Products depend on the specific oxidizing agent used but may include nitroso or nitro derivatives.
Substitution: Products vary based on the substituent introduced to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-nitropropene: A closely related compound with similar chemical properties and applications.
Phenyl-2-nitropropane: Another related compound used in similar synthetic and industrial applications.
Uniqueness
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nitroalkenes and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61126-51-0 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
[4-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H18N2O4/c1-3-4-9-15-14(17)20-13-7-5-12(6-8-13)10-11(2)16(18)19/h5-8,10H,3-4,9H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
HPQFCXJBNUVUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
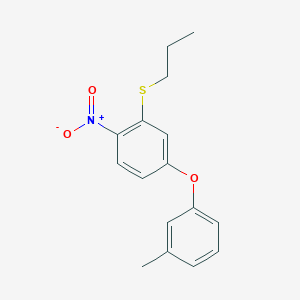
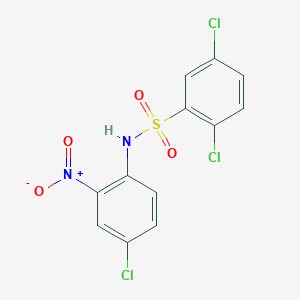
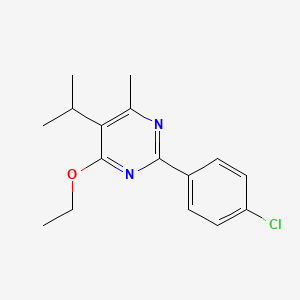
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
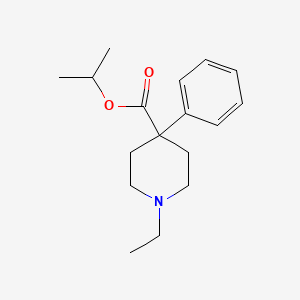

![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)
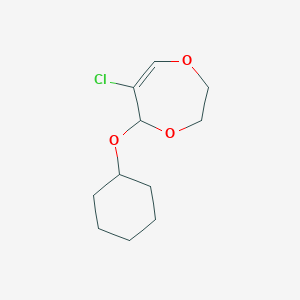
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
